"physical and chemical properties of Tetrakis(diethylamine)tin"
"physical and chemical properties of Tetrakis(diethylamine)tin"
An In-depth Technical Guide to the Physical and Chemical Properties of Tetrakis(diethylamino)tin
Introduction
Tetrakis(diethylamino)tin(IV), with the chemical formula Sn[N(C₂H₅)₂]₄, is a volatile, organometallic compound that has garnered significant interest in the fields of materials science and semiconductor research. As a key precursor molecule, its unique reactivity profile makes it highly valuable for the deposition of high-purity tin-containing thin films through methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and established experimental protocols, offering researchers and drug development professionals a detailed resource for its application.
Chemical Identity and Nomenclature
Proper identification is critical for sourcing and regulatory compliance. Tetrakis(diethylamino)tin is cataloged under several identifiers.
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IUPAC Name : N-ethyl-N-[tris(diethylamino)stannyl]ethanamine[1]
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Molecular Formula : C₁₆H₄₀N₄Sn[1]
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CAS Number : 1066-78-0[1]
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Synonyms : Tetrakis(diethylamido)tin(IV), Tin(IV) diethylamide, Octaethylstannanetetraamine[2][3]
The structure consists of a central tin(IV) atom tetrahedrally coordinated to four diethylamino ligands. This coordination environment is key to its volatility and reactivity.
Physical and Spectroscopic Properties
The physical state and characteristics of a precursor are fundamental to its handling and use in deposition systems.
Physical Data
Tetrakis(diethylamino)tin is a liquid under standard conditions.[2] Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 407.23 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 110 °C at 0.5 mmHg | [2][4] |
| Density | 1.125 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.49 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectral data for Tetrakis(diethylamino)tin are available in spectral databases.[1] These spectra are used to confirm the presence of the ethyl groups and their attachment to the nitrogen atoms, providing a fingerprint for the compound's structural integrity.
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Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify characteristic vibrations of the Sn-N and C-N bonds within the molecule.
Chemical Properties and Reactivity
The utility of Tetrakis(diethylamino)tin as a precursor stems directly from its chemical reactivity, particularly the lability of the tin-nitrogen (Sn-N) bonds.
Sensitivity and Hydrolysis
The compound is highly sensitive to moisture and protic reagents.[4][5] The Sn-N bond is readily cleaved by proton sources, such as water, leading to hydrolysis. This reaction releases diethylamine and typically forms tin oxides or hydroxides. This high reactivity necessitates handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon).[6]
Reactivity with Surface Hydroxyl Groups
A primary application of Tetrakis(diethylamino)tin is in surface modification and thin film deposition. It readily reacts with surface hydroxyl (-OH) groups present on oxide substrates like indium tin oxide (ITO) or silica.[7][8] This reaction proceeds via protonolysis of one or more Sn-N bonds, forming a stable covalent bond between the tin atom and a surface oxygen atom. This process anchors the tin complex to the surface, releasing diethylamine as a byproduct.[7][9]
The resulting surface-bound tin amide species retains reactive Sn-N bonds, which can be used for further chemical transformations. For instance, these surface amides can react with weakly acidic C-H bonds, such as those in terminal acetylenes, to form surface-bound tin acetylides.[7][9] This subsequent reaction is a powerful method for functionalizing surfaces.
Applications in Materials Synthesis
Tetrakis(diethylamino)tin is a preferred precursor for depositing tin oxide (SnO₂) thin films.[2]
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Atomic Layer Deposition (ALD) : In ALD, the self-limiting reaction between Tetrakis(diethylamino)tin and a co-reactant (like water or hydrogen peroxide) allows for the layer-by-layer growth of highly uniform and conformal SnO₂ films.[10][11][12] This precision is critical for fabricating components in microelectronics and flexible electronics.[12]
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Chemical Vapor Deposition (CVD) : This compound is also used in CVD processes to produce stable metal oxide thin films.[2]
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Nanomaterials Synthesis : It serves as a precursor for fabricating ultrathin SnO₂ layers on carbon nanotubes, which enhances the performance of anodes in lithium-ion batteries by improving cycling stability.[2] It is also used in the non-hydrolytic sol-gel synthesis of mesoporous tin silicate xerogels, which have catalytic applications.[2]
Synthesis and Safe Handling
General Synthetic Route
Metal amido complexes like Tetrakis(diethylamino)tin are typically synthesized by salt metathesis. This involves the reaction of a metal halide (e.g., tin(IV) chloride) with a stoichiometric amount of a lithium amide salt (e.g., lithium diethylamide) in an anhydrous, aprotic solvent like hexane or ether. The reaction yields the desired metal amide and a lithium salt precipitate, which can be removed by filtration.
Reaction : SnCl₄ + 4 LiNEt₂ → Sn(NEt₂)₄ + 4 LiCl
Purification is typically achieved by distillation under reduced pressure.
Safe Handling and Storage
Due to its reactivity and hazardous nature, strict safety protocols must be followed.
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Inert Atmosphere : All handling and storage must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to prevent decomposition from exposure to air and moisture.[6]
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[5][6] A full-face respirator may be necessary where ventilation is inadequate.[6]
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Fire Safety : The compound is a flammable liquid.[5][13] It must be kept away from heat, sparks, open flames, and other ignition sources.[5][6][13] Use explosion-proof electrical equipment and non-sparking tools.[5][14] In case of fire, use alcohol-resistant foam, carbon dioxide, or dry chemical extinguishers; do not use water, as it reacts vigorously with the compound.[5]
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Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from sunlight.[13]
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Health Hazards : Tetrakis(diethylamino)tin is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and serious eye damage.[6][14] In case of exposure, immediate medical attention is required.[6]
Experimental Protocols
Protocol for Surface Modification of Indium Tin Oxide (ITO)
This protocol is adapted from methodologies described for reacting tin amides with hydroxylated surfaces.[7][9]
Objective : To covalently attach a tin-amide layer to an ITO surface.
Materials :
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Tetrakis(diethylamino)tin(IV)
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ITO-coated glass slides
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Anhydrous toluene (or other suitable aprotic solvent)
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Schlenk flask or glovebox
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Nitrogen or Argon gas supply
Procedure :
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Substrate Preparation : Clean the ITO slides by sonicating sequentially in a detergent solution, deionized water, and finally isopropanol. Dry the slides under a stream of dry nitrogen gas. To ensure a hydroxylated surface, the slides can be treated with an oxygen plasma or piranha solution (use extreme caution).
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Reaction Setup : Transfer the cleaned, dry ITO slides into a Schlenk flask inside a glovebox or under a positive pressure of inert gas.
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Solution Preparation : Prepare a dilute solution of Tetrakis(diethylamino)tin (e.g., 1-5% v/v) in anhydrous toluene.
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Surface Reaction : Add the Tetrakis(diethylamino)tin solution to the Schlenk flask, ensuring the ITO slides are fully submerged.
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Incubation : Allow the reaction to proceed at room temperature for a period of 1 to 4 hours. Gentle agitation can be applied. The reaction time can be optimized based on the desired surface coverage.
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Washing : After the reaction period, remove the slides from the solution and wash them thoroughly with fresh anhydrous toluene to remove any physisorbed precursor. Repeat the washing step 2-3 times.
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Drying and Analysis : Dry the surface-modified ITO slides under a stream of dry nitrogen. The slides are now ready for characterization (e.g., by XPS to confirm the presence of Sn and N on the surface) or for subsequent functionalization reactions.
Conclusion
Tetrakis(diethylamino)tin(IV) is a highly reactive and versatile organometallic precursor with significant applications in materials science. Its well-defined reactivity with protic species, particularly surface hydroxyl groups, makes it an ideal candidate for the controlled deposition of tin-containing functional layers. Understanding its physical properties, chemical reactivity, and handling requirements is essential for leveraging its full potential in the development of advanced electronic devices, catalysts, and energy storage solutions.
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